
1,3-Dimethylpyridin-2(1H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylpyridin-2(1H)-imine, also known as Luminol, is a chemical compound that exhibits chemiluminescence when it undergoes an oxidation reaction. This property has made it a valuable tool in scientific research for detecting the presence of certain molecules, such as blood, in forensic investigations. In
Mecanismo De Acción
When 1,3-Dimethylpyridin-2(1H)-imine undergoes an oxidation reaction, it is converted to an excited state. This excited state then emits light as it returns to its ground state. The oxidation reaction can be triggered by the presence of certain molecules, such as hydrogen peroxide or superoxide anions, which react with the compound to produce the excited state.
Efectos Bioquímicos Y Fisiológicos
1,3-Dimethylpyridin-2(1H)-imine has no known biochemical or physiological effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dimethylpyridin-2(1H)-imine as a chemiluminescent probe is its high sensitivity. It can detect the presence of certain molecules at very low concentrations. However, one limitation is that it requires an oxidizing agent to trigger the oxidation reaction. This can limit its use in certain biological systems where the presence of an oxidizing agent could interfere with the experiment.
Direcciones Futuras
1,3-Dimethylpyridin-2(1H)-imine has potential applications in a variety of fields, including medical diagnostics and environmental monitoring. Future research could focus on developing new methods for synthesizing the compound, improving its sensitivity and selectivity, and exploring its use in different biological systems. Additionally, research could focus on developing new chemiluminescent probes with different properties to expand the range of molecules that can be detected.
Métodos De Síntesis
1,3-Dimethylpyridin-2(1H)-imine is synthesized by reacting 3-nitrophthalic acid with urea to form 3-nitrophthalimide. The nitro group is then reduced to an amino group using iron powder and hydrochloric acid. The resulting compound is then cyclized using potassium hydroxide to form 1,3-Dimethylpyridin-2(1H)-imine.
Aplicaciones Científicas De Investigación
1,3-Dimethylpyridin-2(1H)-imine has been widely used in scientific research as a chemiluminescent probe for detecting the presence of certain molecules. It is commonly used in forensic investigations to detect the presence of blood at crime scenes. It has also been used in the detection of superoxide anions, hydrogen peroxide, and singlet oxygen in biological systems.
Propiedades
Número CAS |
107971-05-1 |
|---|---|
Nombre del producto |
1,3-Dimethylpyridin-2(1H)-imine |
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
1,3-dimethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9(2)7(6)8/h3-5,8H,1-2H3 |
Clave InChI |
DPEHCVJYXPATBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=N)C |
SMILES canónico |
CC1=CC=CN(C1=N)C |
Sinónimos |
2(1H)-Pyridinimine,1,3-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
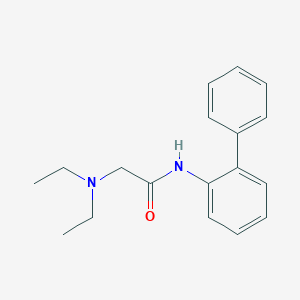
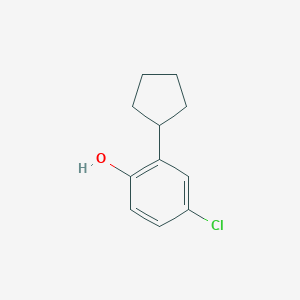
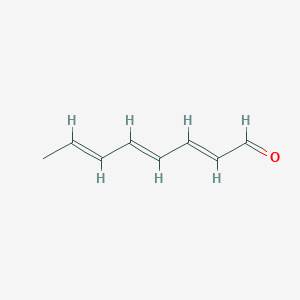
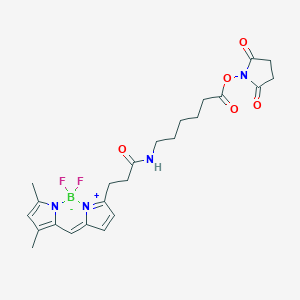
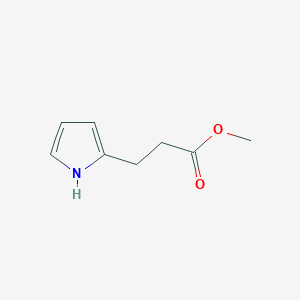
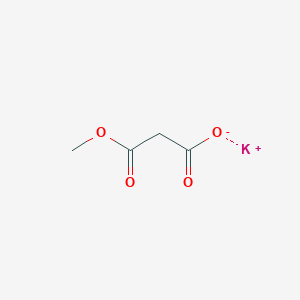
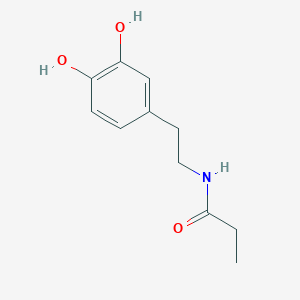
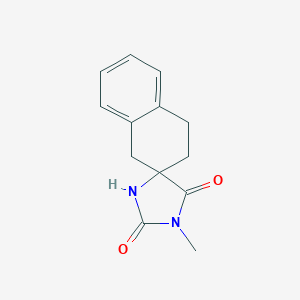
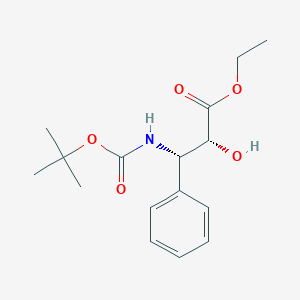
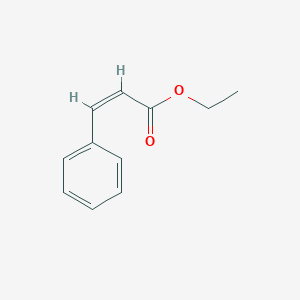
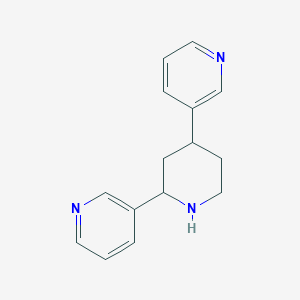
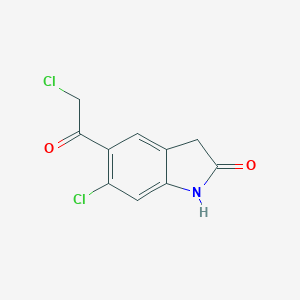
![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)